Almotriptan N-Oxide
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Overview
Description
Almotriptan N-Oxide is a derivative of almotriptan, a triptan medication primarily used for the treatment of migraine headaches. Almotriptan itself is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. The N-oxide form is an oxidized derivative, which may exhibit different pharmacological properties and applications compared to its parent compound .
Preparation Methods
The synthesis of Almotriptan N-Oxide typically involves the oxidation of almotriptan. One common method employs sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent. The reaction is carried out in a methanolic medium containing methanesulphonic acid at a temperature range of 50-55°C. This method is noted for its simplicity and efficiency in isolating the N-oxide derivatives .
Chemical Reactions Analysis
Almotriptan N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction to form this compound from almotriptan.
Reduction: Potential reduction back to almotriptan under specific conditions.
Substitution: Possible substitution reactions at the indole ring or the N-oxide group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Almotriptan N-Oxide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential biological activities and interactions with serotonin receptors.
Medicine: Investigated for its efficacy and safety in treating migraine and other neurological conditions.
Industry: Utilized in the pharmaceutical industry for the synthesis and development of new therapeutic agents
Mechanism of Action
The mechanism of action of Almotriptan N-Oxide is similar to that of almotriptan. It binds with high affinity to the 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels. This action helps in alleviating migraine symptoms by reducing blood flow through extracerebral cranial vessels and redistributing blood flow within the brain .
Comparison with Similar Compounds
Almotriptan N-Oxide can be compared with other triptan N-oxides such as sumatriptan N-oxide, rizatriptan N-oxide, and zolmitriptan N-oxide. These compounds share similar structural features and pharmacological activities but may differ in their efficacy, safety profiles, and specific receptor affinities. This compound is unique due to its specific binding affinity and the potential for different pharmacokinetic properties .
Properties
CAS No. |
603137-43-5 |
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Molecular Formula |
C17H25N3O3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide |
InChI |
InChI=1S/C17H25N3O3S/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 |
InChI Key |
OSEGVGYYPORWLQ-UHFFFAOYSA-N |
SMILES |
CN(C(CC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)N(C)[O-])[O-] |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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